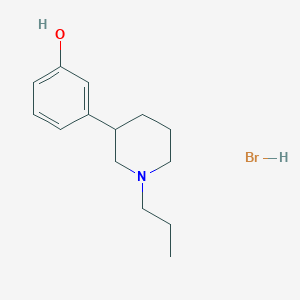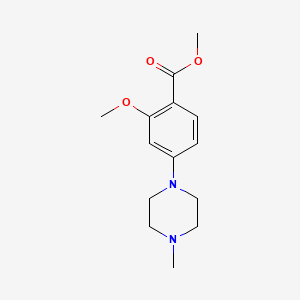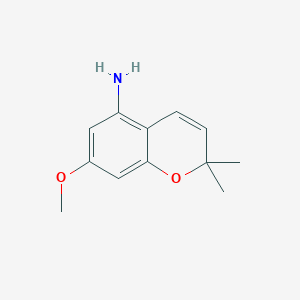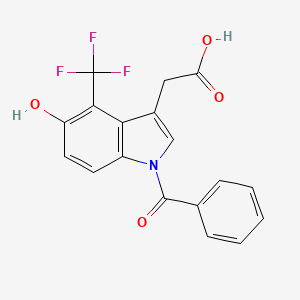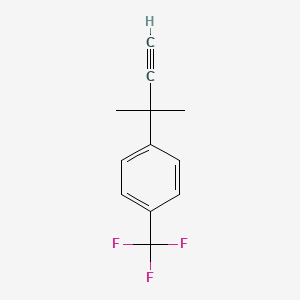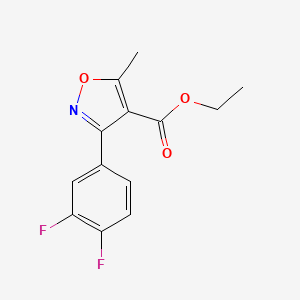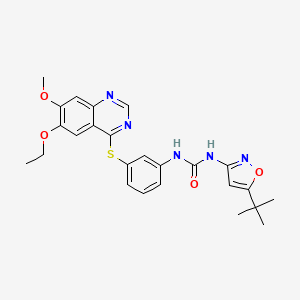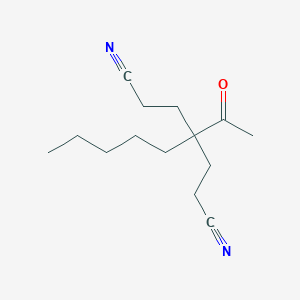
3-Octyllactamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octyllactamide is an organic compound with the molecular formula C11H23NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its hydroxyl group (-OH) attached to the carbon chain, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Octyllactamide can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyundecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method is favored for its sustainability and efficiency, as it minimizes the use of hazardous reagents and reduces waste .
Análisis De Reacciones Químicas
Types of Reactions
3-Octyllactamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoundecanamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the amide group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution reactions
Major Products Formed
Oxidation: 2-Oxoundecanamide
Reduction: 2-Hydroxyundecylamine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-Octyllactamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of lubricants and surfactants due to its amphiphilic nature
Mecanismo De Acción
The mechanism by which 3-Octyllactamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can modulate various physiological processes, including pain perception and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxydecanoamide
- 2-Hydroxyundecanoic acid
- 2-Hydroxyundecylamine
Uniqueness
3-Octyllactamide is unique due to the presence of both a hydroxyl group and an amide group in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that lack one of these functional groups .
Propiedades
Fórmula molecular |
C11H23NO2 |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-hydroxyundecanamide |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(13)11(12)14/h10,13H,2-9H2,1H3,(H2,12,14) |
Clave InChI |
FOLPEJFHWWGOGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(=O)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole](/img/structure/B8511937.png)
![1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol](/img/structure/B8511940.png)
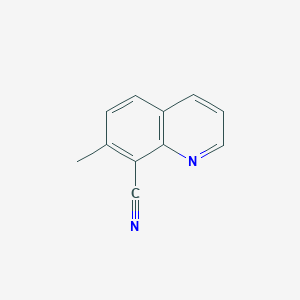
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(2-aminoethyl)-4-(cyclopentylmethoxy)-](/img/structure/B8511958.png)
